N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine
Description
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine is a complex organic compound featuring a unique structure that combines a pyrazole ring, a tetrahydrocycloheptapyridine ring, and an oxane (tetrahydropyran) moiety
Properties
IUPAC Name |
N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-19(13-21-23(14)17-8-11-24-12-9-17)22-16-5-4-15-3-2-10-20-18(15)7-6-16/h2-3,10,13,16-17,22H,4-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDYSSMYAMZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOCC2)NC3CCC4=C(CC3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine typically involves multi-step organic synthesis. One possible route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative, the pyrazole ring can be synthesized through a cyclization reaction.
Attachment of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole precursor is replaced by an oxane derivative.
Construction of the Tetrahydrocycloheptapyridine Ring: This step may involve a series of cyclization and hydrogenation reactions to form the seven-membered ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially converting double bonds to single bonds and altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyrazole ring could lead to a fully saturated pyrazoline derivative.
Scientific Research Applications
Chemistry
In chemistry, N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an enzyme inhibitor, receptor modulator, or in other therapeutic roles.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine
- N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-amine
- N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-8-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
